2-cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole
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Overview
Description
2-Cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole is a complex organic compound characterized by its unique structure, which includes a cyclobutyl group and a boronic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole typically involves multiple steps. One common approach is the reaction of cyclobutylboronic acid with a suitable triazole precursor under specific conditions. The reaction conditions may include the use of a catalyst, such as palladium, and a solvent, such as toluene or dichloromethane, at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic acid derivative is particularly useful in cross-coupling reactions, which are essential for creating biologically active compounds.
Biology: In biological research, 2-cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole is employed in the study of enzyme inhibitors and receptor ligands. Its unique structure allows for the modulation of biological targets, making it a valuable tool in drug discovery.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.
Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its chemical properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which 2-cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole exerts its effects involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with amino acids in enzymes, leading to inhibition or activation of the enzyme's activity. The cyclobutyl group contributes to the compound's binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Boronic Acids: Similar compounds include other boronic acids and their derivatives, which are used in cross-coupling reactions.
Triazoles: Other triazole derivatives, such as 1,2,3-triazoles, share structural similarities and are used in various chemical and biological applications.
Uniqueness: 2-Cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole stands out due to its unique combination of a cyclobutyl group and a boronic acid derivative. This combination provides distinct chemical properties and reactivity, making it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
2710298-56-7 |
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Molecular Formula |
C12H20BN3O2 |
Molecular Weight |
249.1 |
Purity |
95 |
Origin of Product |
United States |
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